molecular formula C9H20Ge B154255 Allyltriethylgermane CAS No. 1793-90-4

Allyltriethylgermane

Cat. No. B154255
CAS RN: 1793-90-4
M. Wt: 200.88 g/mol
InChI Key: DSBOIDRKLXQFHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Allyltriethylgermane can be synthesized through various methods . One such method involves the reaction of allylmagnesium chloride and triethylgermanium chloride . Another method involves the chemoselective allylation of aldimine with allyltriethylgermane by the combined use of BF3•OEt2 and AcOH .


Molecular Structure Analysis

The molecular formula of Allyltriethylgermane is C9H20Ge . It has a molecular weight of 200.89500 . The exact mass is 202.07800 . The structure of Allyltriethylgermane can be analyzed using various techniques such as X-ray crystallography .


Chemical Reactions Analysis

Allyltriethylgermane reacts with aldimines in preference to aldehydes by means of BF3•OEt2 and AcOH to afford homoallylic amines in high yields . This reaction forms the basis of three-component syntheses of homoallytic amines starting from aldehyde, aniline, and allylgermane .


Physical And Chemical Properties Analysis

Allyltriethylgermane has a density of 1 g/cm3 . It has a boiling point of 181-182ºC . The flash point is 55.5ºC . The refractive index is 1.4594 . The vapor pressure is 1.11mmHg at 25°C .

Scientific Research Applications

Chemoselective Allylation in Organic Synthesis

Allyltriethylgermane is used in the chemoselective allylation of aldimines, as demonstrated in a study by Akiyama et al. (1999). This reaction, involving BF3•OEt2 and AcOH, allows for the efficient synthesis of homoallylic amines with high yields. This methodology provides a strategic approach in organic synthesis, particularly in the construction of complex molecular structures (Akiyama et al., 1999).

Mechanistic Insights in Organometallic Chemistry

In 1983, Leshina and colleagues explored the reaction of allyltriethylgermane with bromotrichloromethane using radiofrequency probing and chemically induced dynamic nuclear polarization (CIDNP). Their findings provided evidence of radical stages in this reaction, offering insights into the mechanisms of organometallic reactions (Leshina et al., 1983).

Allylation of Organic Halides

Nakano, Kosugi, and Migita (1996) reported the reaction of allyltributylgermane, closely related to allyltriethylgermane, with organic halides. This reaction, in the presence of azobisisobutyronitrile or dichlorotris (triphenylphosphine) ruthenium (II), facilitates the allylation of organic halides. This research contributes to the broader understanding of how germanium-based reagents can be applied in organic synthesis (Nakano et al., 1996).

Exploring Alternatives to Toxic Organotin Reagents

Booth et al. (2007) investigated alternatives to allylstannanes, often used in organic synthesis but known for their toxicity and environmental issues. They found that allylgermanium reagents, like allyltriethylgermane, could be viable alternatives, thus contributing to safer and more environmentally friendly synthetic processes (Booth et al., 2007).

High-Yield Formation in Organic Synthesis

Nakano and colleagues (2001) highlighted the effective use of Pd2(dba)3 in catalyzing the reaction of digermanes with allylic chlorides to produce allylgermanes. This method represents a significant advancement in the field of organogermane chemistry, providing a pathway for high-yield formation of allylic germanes (Nakano et al., 2001).

Safety And Hazards

Allyltriethylgermane is classified as a hazardous substance . It is a flammable liquid and vapor . It is toxic if swallowed and causes serious eye irritation . Safety precautions include wearing suitable protective clothing, gloves, and eye/face protection .

properties

IUPAC Name

triethyl(prop-2-enyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20Ge/c1-5-9-10(6-2,7-3)8-4/h5H,1,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBOIDRKLXQFHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Ge](CC)(CC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170792
Record name Germanium, triethylallyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyltriethylgermane

CAS RN

1793-90-4
Record name Triethyl-2-propen-1-ylgermane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1793-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Germanium, triethylallyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001793904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Germanium, triethylallyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
T Nakano, K Ono, Y Senda, T Migita - Journal of Organometallic Chemistry, 2001 - Elsevier
… The use of the allyl chloride instead of the bromide also gave a reasonable yield of the allyltriethylgermane (entries 9 and 10). Dichlorobis(triphenylphosphine)palladium also catalyzed …
Number of citations: 8 www.sciencedirect.com
J Yamaguchi, Y Tamada, T Takeda - Bulletin of the Chemical Society of …, 1993 - journal.csj.jp
… with 3-phenylpropionaldehyde," thallium(III) trifluoroacetate-promoted reactions of allyltrimethylgermane with arenes" and alcohols," the light-induced reaction of allyltriethylgermane …
Number of citations: 38 www.journal.csj.jp
T Nakano, S Nöda, N A-ihara, H Yamashita… - Main Group Metal …, 2001 - degruyter.com
… , which gave a quantitative yield of allyltriethylgermane (allylgermane la) (entry 1). Aimed at … Table 1 The influence of reaction conditions on the yield of allyltriethylgermane in scheme (1…
Number of citations: 0 www.degruyter.com
K Ono, H Ishizuka, T Nakano - Journal of organometallic chemistry, 1999 - Elsevier
… Unfortunately, we found that the reaction of (triethylgermyl)trimethylsilane with allyl chloride in the presence of Pd 2 (dba) 3 gave allyltriethylgermane and allyltrimethylsilane with yields …
Number of citations: 1 www.sciencedirect.com
T Akiyama, J Iwai, Y Onuma… - Chemical …, 1999 - pubs.rsc.org
Allyltriethylgermane reacts with aldimines in preference to aldehydes by means of BF3•OEt2 and AcOH to afford homoallylic amines in high yields; three component syntheses of …
Number of citations: 27 pubs.rsc.org
VF Mironov, NG Dzhurinskaya, TK Gar… - Bulletin of the Academy of …, 1962 - Springer
… After 2 hours' boiling, distillation through a column yielded 7 g of allyltriethylgermane with bp 180" (748 ram), n~ 1.4600, yield 37%. In addition, 9 g of triethylbromogermane with bp 190" …
Number of citations: 3 link.springer.com
VG Lakhtin, DA Efimenko, AK Shestakova… - Russian Journal of …, 2023 - Springer
… In [5], the addition of triethylgermane to allyltriethylgermane, catalyzed by a heterogeneous platinum catalyst (Pt/asbestos), was studied. Also, hydrogermylation of allyltriphenylgermane …
Number of citations: 0 link.springer.com
T Akiyama, J Iwai - Synlett, 1998 - thieme-connect.com
… of benzaldehyde and allyltriethylgermane in the … and allyltriethylgermane is of great interest; tetraallylgermane showed high reactivity toward aldehydes11 whereas allyltriethylgermane …
Number of citations: 48 www.thieme-connect.com
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Allyltriethylgermane - Ho - Major Reference Works - Wiley Online Library …
Number of citations: 2 onlinelibrary.wiley.com
MP Quinn, ML Yao, L Yong, GW Kabalka - Synthesis, 2011 - thieme-connect.com
… aldehydes with allyltriethylgermane and allyltriphenylstannane … In most cases, reactions with allyltriethylgermane and … 87% yield is obtained with allyltriethylgermane; the corresponding …
Number of citations: 4 www.thieme-connect.com

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